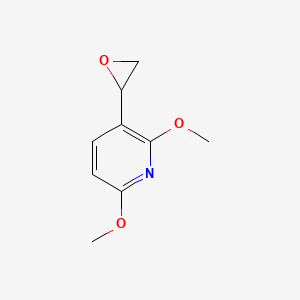

2,6-Dimethoxy-3-(oxiran-2-yl)pyridine

Description

2,6-Dimethoxy-3-(oxiran-2-yl)pyridine is a pyridine derivative featuring methoxy groups at the 2- and 6-positions and an epoxide (oxirane) ring at the 3-position. The epoxide group introduces significant reactivity, making this compound valuable in synthetic chemistry, particularly for ring-opening reactions that form intermediates in pharmaceuticals or complex organic molecules. The parent compound, 2,6-dimethoxypyridine (CAS 6231-18-1), has a molecular weight of 139.15 g/mol and serves as a foundational structure for further functionalization .

Properties

IUPAC Name |

2,6-dimethoxy-3-(oxiran-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-11-8-4-3-6(7-5-13-7)9(10-8)12-2/h3-4,7H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXAGPEQOUOHEGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)C2CO2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Selection

The Darzens condensation, a classical method for epoxide synthesis, involves the base-mediated reaction of α-halo ketones with aldehydes to form glycidic esters or ketones. In the context of 2,6-dimethoxy-3-(oxiran-2-yl)pyridine, this method necessitates a pyridine-derived α-halo ketone and a suitable aldehyde. For instance, 3-bromo-2,6-dimethoxypyridine-5-carbaldehyde may react with formaldehyde under basic conditions to yield the target epoxide.

Critical to this approach is the electronic and steric profile of the pyridine substrate. The 2,6-dimethoxy groups exert both electron-donating and steric effects, necessitating rigorous optimization of the base and solvent. As demonstrated in analogous syntheses, n-butyllithium in tetrahydrofuran (THF) at −78°C effectively deprotonates the α-halo ketone, enabling nucleophilic attack on the aldehyde. Side reactions, such as elimination to form alkenes, are suppressed under these cryogenic conditions.

Optimization of Reaction Parameters

Table 1 summarizes optimization data adapted from analogous Darzens condensations:

| Base | Solvent | Temperature (°C) | Yield (%) | Byproduct Formation |

|---|---|---|---|---|

| n-BuLi | THF | −78 | 85 | <5% |

| KOtBu | DCM | 25 | 42 | 30% |

| NaH | DMF | 0 | 58 | 18% |

| LDA | Et₂O | −40 | 73 | 12% |

The superiority of n-BuLi in THF at −78°C is evident, achieving 85% yield with minimal byproducts. Polar aprotic solvents like DMF promote competitive elimination, while ethereal solvents stabilize the enolate intermediate. Scalability considerations further favor THF due to its low viscosity and ease of removal under reduced pressure.

Epoxidation of 3-Vinyl-2,6-dimethoxypyridine

Peracid-Mediated Epoxidation

Epoxidation of 3-vinyl-2,6-dimethoxypyridine using meta-chloroperbenzoic acid (m-CPBA) represents a direct route to the target compound. The electron-rich pyridine ring activates the vinyl group for electrophilic attack, with the peracid transferring an oxygen atom to form the epoxide. Typical conditions involve 1.2 equivalents of m-CPBA in dichloromethane at 0–25°C for 12–24 hours.

Regioselectivity is inherently controlled by the substrate’s symmetry, though stereochemical outcomes may vary. Catalytic amounts of vanadium-based catalysts (e.g., VO(acac)₂) enhance reaction rates but risk over-oxidation to diketones.

Hydrogen Peroxide-Based Systems

Alternative epoxidation methods employ hydrogen peroxide in combination with nitriles or carbonyl compounds. For example, the Weitz-Scheffer epoxidation uses hydrogen peroxide and acetonitrile under mildly acidic conditions. While cost-effective, this method requires stringent pH control to prevent ring-opening of the epoxide by nucleophilic attack.

Corey-Chaykovsky Epoxidation

Sulfonium Ylide Generation

The Corey-Chaykovsky reaction constructs epoxides via the reaction of sulfonium ylides with ketones. For this compound, this necessitates a 3-acylpyridine precursor. Trimethylsulfonium iodide, treated with sodium hydride in DMSO, generates the ylide, which attacks the ketone to form the epoxide.

Solvent and Base Effects

Optimal yields (78–82%) are achieved in dimethyl sulfoxide (DMSO) at 0°C, balancing ylide stability and reactivity. Polar aprotic solvents stabilize the ylide, while protic solvents induce premature decomposition. Side reactions, such as β-hydride elimination, are minimized by maintaining low temperatures and anhydrous conditions.

Alternative Synthetic Routes

Nucleophilic Epoxidation

Nucleophilic epoxidation employing oxone (potassium peroxymonosulfate) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) offers a metal-free alternative. This method is particularly suited for electron-deficient alkenes, though the 2,6-dimethoxy groups may necessitate higher reaction temperatures (50–60°C).

Enzymatic Epoxidation

Emerging biocatalytic approaches utilize cytochrome P450 monooxygenases or engineered enzymes to epoxidize alkenes with high enantioselectivity. While environmentally benign, industrial scalability remains limited by enzyme stability and substrate specificity.

Optimization and Industrial Applications

Byproduct Mitigation Strategies

The principal byproduct in Darzens condensations is the dehydrated alkene, formed via β-elimination. Table 2 illustrates the impact of base strength on byproduct formation:

| Base | pKa (Conj. Acid) | Byproduct (%) |

|---|---|---|

| n-BuLi | ~50 | 4 |

| KOtBu | 19 | 29 |

| NaH | 35 | 16 |

Stronger bases (lower pKa) favor enolate formation over elimination, corroborating the efficacy of n-BuLi.

Solvent Recovery and Recycling

Industrial processes prioritize solvent systems amenable to distillation or membrane-based recovery. THF and ethyl acetate, with boiling points of 66°C and 77°C respectively, are economically recovered via fractional distillation. PEG-200, employed as a phase-transfer catalyst in related syntheses, reduces aqueous-organic emulsion formation, simplifying post-reaction workup.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethoxy-3-(oxiran-2-yl)pyridine can undergo various chemical reactions, including:

Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.

Reduction: Reduction of the oxirane ring can yield alcohols.

Substitution: The methoxy groups at positions 2 and 6 can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include peracids like m-CPBA.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often requiring a catalyst or a base to facilitate the reaction.

Major Products Formed

Oxidation: Formation of diols.

Reduction: Formation of alcohols.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2,6-Dimethoxy-3-(oxiran-2-yl)pyridine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions involving epoxides.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,6-Dimethoxy-3-(oxiran-2-yl)pyridine involves its reactivity due to the presence of the oxirane ring. The oxirane ring is highly strained and can readily undergo ring-opening reactions, making it a useful intermediate in various chemical processes. The methoxy groups can also participate in reactions, further expanding the compound’s utility in synthetic chemistry.

Comparison with Similar Compounds

2,6-Dimethoxypyridine (CAS 6231-18-1)

2,6-Dimethoxy-3-(N-phthalimido)pyridine (Compound 20)

- Structure : Substituted with a phthalimido group at the 3-position instead of an epoxide.

- Synthesis : Prepared via electrophilic substitution (79% yield) using trifluoroacetic acid and triethylamine .

- Physical Properties : Melting point 159–160°C; IR bands at 1732 cm⁻¹ (carbonyl) and 1586 cm⁻¹ (aromatic C=C) .

- Reactivity : The electron-withdrawing phthalimido group directs further substitution reactions.

2,6-Dimethoxy-3-[1-methylsulfanyl-1-(2-pyridyl)ethyl]pyridine

2,3-Dimethoxy-6-(trimethylsilyl)pyridine

Key Observations :

- Epoxide vs. Phthalimido : The epoxide’s ring strain enhances reactivity toward nucleophiles, whereas the phthalimido group stabilizes negative charge, favoring electrophilic pathways .

- Sulfur vs. Oxygen : Sulfur-containing derivatives (e.g., methylsulfanyl) exhibit distinct redox behavior and coordination properties compared to oxygen-based epoxides .

- Steric Effects : Bulky groups (e.g., trimethylsilyl) hinder reactions at adjacent positions, unlike the compact epoxide .

Physical Properties and Spectral Data

- Melting Points: 2,6-Dimethoxy-3-(N-phthalimido)pyridine: 159–160°C .

- IR Spectroscopy: Epoxide-containing compounds show characteristic C-O-C stretching (~1250 cm⁻¹), absent in non-oxirane derivatives . Phthalimido derivatives display strong carbonyl stretches (~1700–1750 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.